![molecular formula C14H15BO4 B1591614 (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid CAS No. 871125-76-7](/img/structure/B1591614.png)
(2-((2-Methoxybenzyl)oxy)phenyl)boronic acid
Overview
Description
“(2-((2-Methoxybenzyl)oxy)phenyl)boronic acid”, also known as 2-MBOPB, is an organic boronic acid. It is a solid compound with the empirical formula C14H15BO4 . The CAS Number is 871125-76-7 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCOc1ccccc1COc2ccccc2B(O)O
. This indicates that the molecule contains a boronic acid group (B(O)O) attached to a phenyl ring, which is further connected to a methoxybenzyl group. Physical And Chemical Properties Analysis
“this compound” is a solid compound with a melting point of 87-90 °C . Its molecular weight is 258.08 .Scientific Research Applications
Catalyst Development
Boronic acids have been synthesized and evaluated for their potential as catalysts in chemical reactions, such as direct amide formation between carboxylic acids and amines. The synthesis of novel bifunctional N,N-di-isopropylbenzylamineboronic acid derivatives has been explored for their improved catalytic activity under ambient conditions (Arnold et al., 2008). Additionally, their application in organocatalytic Beckmann rearrangement has been studied, highlighting their role in the chemoselective activation of oxime N-OH bonds to produce functionalized amide products (Mo et al., 2018).
Material Science
In material science, boronic acid-functionalized nanoparticles have been synthesized for various applications, including as re-usable optical nanosensors for carbohydrates (Cannizzo et al., 2005). These materials exploit the unique ability of boronic acids to form reversible covalent bonds with diols, enabling selective detection mechanisms.
Bioconjugation Techniques
Boronic acids are also explored for bioconjugation, where their reversible complexation with diols under physiological conditions offers new avenues for the selective recognition of cell-surface glycoconjugates (Dowlut & Hall, 2006). This capability has significant implications for the design of oligomeric receptors and sensors targeting specific biological molecules.
Mechanism of Action
Target of Action
Boronic acids, including 2-(2’-methoxybenzyloxy)phenylboronic acid, are known to participate in numerous cross-coupling reactions . They serve as a source of phenyl groups in these reactions .
Mode of Action
The mode of action of 2-(2’-Methoxybenzyloxy)phenylboronic acid is primarily through its participation in cross-coupling reactions, such as the Suzuki-Miyaura coupling . In the presence of a palladium (0) catalyst and base, phenylboronic acids and vinyl halides are coupled to produce phenyl alkenes .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which 2-(2’-Methoxybenzyloxy)phenylboronic acid participates, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
Boronic acids are generally stable and easy to handle, which may suggest good bioavailability .
Result of Action
The result of the action of 2-(2’-Methoxybenzyloxy)phenylboronic acid is the production of phenyl alkenes through the Suzuki-Miyaura coupling reaction . This reaction is widely applied in organic synthesis, suggesting that the compound could have significant molecular and cellular effects.
Action Environment
The action of 2-(2’-Methoxybenzyloxy)phenylboronic acid can be influenced by environmental factors. For instance, the compound is water-soluble and may spread in water systems . Additionally, the dehydration of boronic acids can lead to the formation of boroxines, the trimeric anhydrides of phenylboronic acid . This reaction is driven thermally, suggesting that temperature is a key environmental factor influencing the compound’s action .
properties
IUPAC Name |
[2-[(2-methoxyphenyl)methoxy]phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO4/c1-18-13-8-4-2-6-11(13)10-19-14-9-5-3-7-12(14)15(16)17/h2-9,16-17H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEPOAZWOBVBEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2=CC=CC=C2OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584720 | |
Record name | {2-[(2-Methoxyphenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
871125-76-7 | |
Record name | {2-[(2-Methoxyphenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.